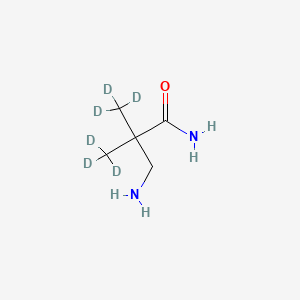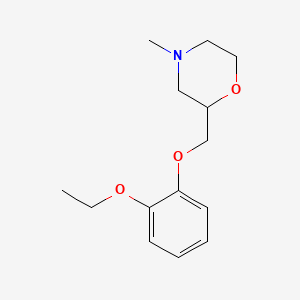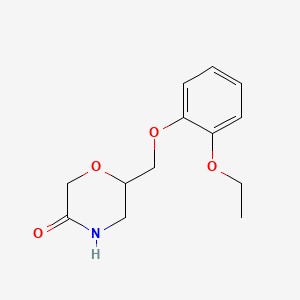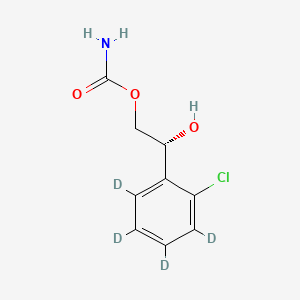
(R)-Carisbamate-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Carisbamate-d4 is a deuterated derivative of ®-Carisbamate, a compound known for its potential therapeutic applications, particularly in the treatment of neurological disorders. The deuterated form, ®-Carisbamate-d4, is often used in research to study the pharmacokinetics and metabolic pathways of the parent compound due to the presence of deuterium atoms, which can alter the metabolic stability and pharmacokinetic profile.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Carisbamate-d4 typically involves the incorporation of deuterium atoms into the molecular structure of ®-Carisbamate. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium atoms in the presence of a deuterating agent such as deuterium gas (D2) or deuterated solvents (e.g., D2O).
Deuterated Reagents: Using deuterated reagents in the synthesis process can directly introduce deuterium atoms into the compound. For example, deuterated alcohols or amines can be used in the reaction to form the desired deuterated product.
Industrial Production Methods
Industrial production of ®-Carisbamate-d4 involves scaling up the laboratory synthesis methods to produce the compound in larger quantities. This typically requires optimization of reaction conditions, such as temperature, pressure, and the concentration of deuterating agents, to ensure high yield and purity of the final product. Additionally, purification techniques such as chromatography and recrystallization are employed to isolate the deuterated compound from any impurities.
化学反应分析
Types of Reactions
®-Carisbamate-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert ®-Carisbamate-d4 into its reduced forms, potentially altering its pharmacological properties.
Substitution: Substitution reactions can replace functional groups within the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used. These reactions are often performed in anhydrous solvents to prevent side reactions.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols). The conditions vary depending on the specific substitution reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学研究应用
®-Carisbamate-d4 has several scientific research applications, including:
Pharmacokinetic Studies: The deuterated form is used to study the absorption, distribution, metabolism, and excretion (ADME) of ®-Carisbamate in biological systems.
Metabolic Pathway Analysis: Researchers use ®-Carisbamate-d4 to investigate the metabolic pathways and identify metabolites of the parent compound.
Therapeutic Research: The compound is studied for its potential therapeutic effects in neurological disorders, such as epilepsy and neuropathic pain.
Isotope Labeling: ®-Carisbamate-d4 serves as an isotope-labeled compound in various analytical techniques, including mass spectrometry, to trace and quantify the compound in complex biological matrices.
作用机制
The mechanism of action of ®-Carisbamate-d4 is similar to that of ®-Carisbamate. It is believed to exert its effects by modulating the activity of certain neurotransmitter receptors and ion channels in the brain. The exact molecular targets and pathways involved include:
GABA Receptors: ®-Carisbamate-d4 may enhance the inhibitory effects of gamma-aminobutyric acid (GABA) by binding to GABA receptors, leading to reduced neuronal excitability.
Voltage-Gated Ion Channels: The compound may also interact with voltage-gated sodium and calcium channels, inhibiting their activity and thereby reducing neuronal firing and excitability.
相似化合物的比较
®-Carisbamate-d4 can be compared with other similar compounds, such as:
®-Carisbamate: The non-deuterated form, which has similar pharmacological properties but may differ in metabolic stability and pharmacokinetics.
Felbamate: Another carbamate derivative used in the treatment of epilepsy, which has a different safety profile and mechanism of action.
Topiramate: An anticonvulsant with a distinct chemical structure and mechanism of action, used for similar therapeutic indications.
The uniqueness of ®-Carisbamate-d4 lies in its deuterated nature, which can provide advantages in terms of metabolic stability and reduced formation of toxic metabolites, making it a valuable tool in pharmacokinetic and metabolic studies.
属性
IUPAC Name |
[(2R)-2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-hydroxyethyl] carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c10-7-4-2-1-3-6(7)8(12)5-14-9(11)13/h1-4,8,12H,5H2,(H2,11,13)/t8-/m0/s1/i1D,2D,3D,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBWFRRUHYQABZ-FCDGGRDXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(COC(=O)N)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[C@H](COC(=O)N)O)Cl)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2S,5R)-2,5-Dihydro-3,6-dimethoxy-2-[(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-(1-methylethyl)pyrazine](/img/structure/B587548.png)
![6-amino-1H-naphtho[1,2-d]imidazol-2(3H)-one](/img/structure/B587549.png)
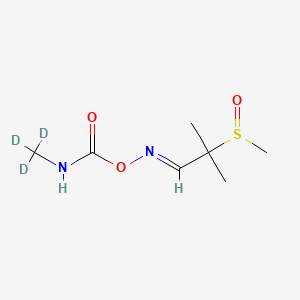


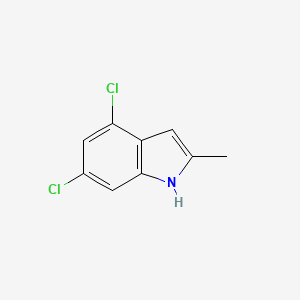
![2-Chloro-1-[(2S,5R)-5-(methoxymethyl)oxolan-2-yl]ethan-1-one](/img/structure/B587555.png)
